1-Methanesulfonylpyrrolidine

Übersicht

Beschreibung

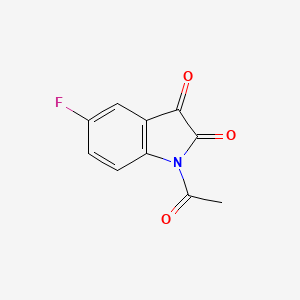

1-Methanesulfonylpyrrolidine is a chemical compound with the CAS Number: 51599-68-9 . It has a molecular weight of 149.21 and its IUPAC name is 1-(methylsulfonyl)pyrrolidine . The compound is in powder form .

Synthesis Analysis

While specific synthesis methods for 1-Methanesulfonylpyrrolidine were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular formula of 1-Methanesulfonylpyrrolidine is C5H11NO2S . The Inchi Code is 1S/C5H11NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H2,1H3 .

Physical And Chemical Properties Analysis

1-Methanesulfonylpyrrolidine has a melting point of 70-75°C . It has a density of 1.3±0.1 g/cm3 . The boiling point is 237.5±23.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 1 freely rotating bond .

Wissenschaftliche Forschungsanwendungen

Oxidation Agent in Organic Synthesis

1-Methanesulfonylpyrrolidine demonstrates utility as an effective oxidizing agent in organic synthesis. For example, it has been used in the oxidation of 1,4-dihydropyridines to pyridine derivatives, offering excellent yields under mild and heterogeneous conditions (Niknam et al., 2006).

Catalyst in Chemical Synthesis

This compound serves as a catalyst in chemical synthesis. A notable application includes its use in the synthesis of 2-amino-3-cyanopyridines. As a protic ionic liquid with dual acid and base functional groups, it exhibits excellent catalytic activity in solvent-free conditions (Tamaddon & Azadi, 2018).

Role in Pharmaceutical Intermediate Synthesis

1-Methanesulfonylpyrrolidine is also relevant in the synthesis of pharmaceutical intermediates. Its efficiency as an oxidizing agent enables the production of aromatic aldehydes, ketones, and polycyclic aromatic quinines, which are crucial in pharmaceutical synthesis (Wang Shi-zhi, 2011).

Stereospecific Substitution Reactions

This compound is instrumental in stereospecific substitution reactions. The stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, result in N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with high yield and inversion of configuration (Uenishi et al., 2004).

Chemical Synthesis and Industrial Applications

In industrial contexts, 1-Methanesulfonylpyrrolidine is used for various chemical synthesis processes. For instance, it is involved in the production of methanesulfonic acid from methane, which is a valuable industrial chemical (Schüth, 2019). Additionally, it plays a role in the kinetics of elimination reactions of 1,2-diphenyl ethyl substrates in acetonitrile, demonstrating its versatility in chemical reactions (Kumar & Balachandran, 2008).

Environmental Applications

Its applications extend to environmental science, such as in the recovery of silver from solar cells. The ability to regenerate methanesulfonic acid (MSA), in which it plays a part, is crucial for sustainable industrial processes (Lee et al., 2019).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 1-Methanesulfonylpyrrolidine were not found in the search results, the field of pyrrolidine compounds is a versatile area of study for its diverse biological and medicinal importance . This suggests that there could be potential future research directions in exploring the properties and applications of 1-Methanesulfonylpyrrolidine.

Eigenschaften

IUPAC Name |

1-methylsulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQPIGJXSZAXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2403243.png)

![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)

![2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate](/img/structure/B2403255.png)

![N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2403259.png)

![3-nitro-4-[(4-phenylbutyl)amino]-2H-chromen-2-one](/img/structure/B2403264.png)